molecular formula C36H42K2N2O11S3 B1264318 NIR-3 dye

NIR-3 dye

Cat. No.: B1264318
M. Wt: 853.1 g/mol
InChI Key: XULWNLNVIZGOMP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

NIR-3 dye is a cyanine dye and an organic potassium salt. It has a role as a fluorochrome. It contains a NIR-3(2-).

Scientific Research Applications

Microwave Synthesis and Bioimaging

NIR-3 dye, a type of near-infrared (NIR) cyanine dye, is utilized in the synthesis and development of NIR Fluorescence Resonance Energy Transfer (FRET) biosensors. These biosensors have applications in determining protein structures, studying receptor/ligand interactions, and detecting cellular exposure to environmental toxins. Microwave synthesis has enhanced the efficiency of producing these dyes, offering environmental benefits and improved spectral characteristics compared to traditional methods (Winstead et al., 2007).

Nanomedicine and NIR-Bioimaging

In nanomedicine, NIR-3 dyes are integrated into lanthanide-containing inorganic nanostructures for NIR-NIR bioimaging. These nanostructures, due to their optical and magnetic properties, are promising for applications like optical imaging and magnetic resonance imaging (MRI), offering high spatial resolution and improved disease detection at early stages (Hemmer et al., 2013).

Advancements in Fluorescent Probes

Significant progress has been made in the development of NIR fluorescent probes, with NIR-3 dyes playing a crucial role. These probes enable deep photon penetration in tissues, minimize photo-damage, and reduce background auto-fluorescence, making them ideal for monitoring biologically relevant species in living systems (Guo et al., 2014).

Tumor Research and Therapies

NIR-3 dyes have shown significant applications in tumor research, being used in tumor imaging and therapies. They are involved in different diagnostic and therapeutic practices, aiding in photothermal and photodynamic therapies for cancer treatment (Yuan et al., 2013).

Carboxylic-Acid-Modulated Fluorescence

A new class of NIR functional fluorescent dyes, including NIR-3, has been developed with carboxylic-acid-controlled fluorescence on-off switching mechanisms. These dyes, offering high fluorescence quantum yields and good photostability, have potential applications in imaging endogenously produced chemicals in living animals (Yuan et al., 2012).

Cancer Targeting and Imaging

NIR-3 dyes are crucial in the development of multifunctional agents for simultaneous tumor targeting and NIR fluorescence imaging. They overcome limitations of conventional NIR dyes, such as poor hydrophilicity and low quantum yield, and show potential in tumor-targeted imaging (Luo et al., 2011).

Photodynamic Therapy and Bioimaging

NIR-3 dyes, forming part of photosensitizer agents, are used in photodynamic therapy and NIR fluorescence light imaging. Their stability and high sensitivity make them suitable for treating various diseases, especially cancers, in photodynamic therapy (Sarcan et al., 2018).

Three-Photon Near-Infrared Emission

NIR-3 dyes are used in nanoparticles for enhanced three-photon near-infrared emission, crucial for high-contrast biological imaging, especially in high-scattering tissues like brain tissue (Liu et al., 2018).

Properties

Molecular Formula

C36H42K2N2O11S3

Molecular Weight

853.1 g/mol

IUPAC Name

dipotassium;(2Z)-2-[(2E,4E,6E)-7-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate

InChI

InChI=1S/C36H44N2O11S3.2K/c1-35(2)28-24-26(34(39)40)16-18-30(28)37(20-10-12-22-50(41,42)43)32(35)14-8-6-5-7-9-15-33-36(3,4)29-25-27(52(47,48)49)17-19-31(29)38(33)21-11-13-23-51(44,45)46;;/h5-9,14-19,24-25H,10-13,20-23H2,1-4H3,(H3-,39,40,41,42,43,44,45,46,47,48,49);;/q;2*+1/p-2

InChI Key

XULWNLNVIZGOMP-UHFFFAOYSA-L

Isomeric SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+]

Canonical SMILES

CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCS(=O)(=O)[O-])C.[K+].[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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